molecular formula C9H12N2O B8021817 2-(Azetidin-3-YL)-6-methylpyridin-4-OL

2-(Azetidin-3-YL)-6-methylpyridin-4-OL

Cat. No.: B8021817
M. Wt: 164.20 g/mol
InChI Key: ZBQBKISLTACLHU-UHFFFAOYSA-N
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Description

2-(Azetidin-3-YL)-6-methylpyridin-4-OL is a heterocyclic compound that features both an azetidine ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-YL)-6-methylpyridin-4-OL typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. One common method involves the aza Paternò–Büchi reaction, which is a [2+2] photocycloaddition between an imine and an alkene component . This reaction is efficient for synthesizing functionalized azetidines, although it has some inherent challenges.

Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by DBU and involves the Horner–Wadsworth–Emmons reaction followed by aza-Michael addition to yield the target functionalized azetidines.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-YL)-6-methylpyridin-4-OL can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the azetidine ring to other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and bases such as sodium hydride (NaH) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or other reduced derivatives.

Scientific Research Applications

2-(Azetidin-3-YL)-6-methylpyridin-4-OL has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biological Studies: The compound’s biological activity is investigated for potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-YL)-6-methylpyridin-4-OL involves its interaction with specific molecular targets. The azetidine ring can mimic natural substrates and inhibit enzymes or receptors. The pyridine ring can participate in π-π interactions and hydrogen bonding, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azetidin-3-YL)-6-methylpyridin-4-OL is unique due to the presence of both an azetidine and a pyridine ring, which provides a distinct set of chemical and biological properties. This dual-ring structure allows for versatile interactions in both chemical reactions and biological systems.

Properties

IUPAC Name

2-(azetidin-3-yl)-6-methyl-1H-pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-6-2-8(12)3-9(11-6)7-4-10-5-7/h2-3,7,10H,4-5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBQBKISLTACLHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C=C(N1)C2CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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